Abyssinone V 4'-methyl ether

Catalog No.
S2898320
CAS No.
201480-12-8
M.F
C26H30O5
M. Wt
422.521
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Abyssinone V 4'-methyl ether

CAS Number

201480-12-8

Product Name

Abyssinone V 4'-methyl ether

IUPAC Name

(2S)-5,7-dihydroxy-2-[4-methoxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one

Molecular Formula

C26H30O5

Molecular Weight

422.521

InChI

InChI=1S/C26H30O5/c1-15(2)6-8-17-10-19(11-18(26(17)30-5)9-7-16(3)4)23-14-22(29)25-21(28)12-20(27)13-24(25)31-23/h6-7,10-13,23,27-28H,8-9,14H2,1-5H3/t23-/m0/s1

InChI Key

JHEBMTRMMJXPTM-QHCPKHFHSA-N

SMILES

CC(=CCC1=CC(=CC(=C1OC)CC=C(C)C)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C

Solubility

not available
  • Cytotoxic effects on cancer cells

    Studies have shown AVME to be cytotoxic (toxic to cells) against human breast cancer cells. Research suggests it induces apoptosis (programmed cell death) and suppresses the invasion of these cancer cells [2].

  • Anti-mammary tumor activity

    AVME has demonstrated anti-mammary tumor effects in mice studies [3]. This initial observation in animal models has paved the way for further investigation into its potential as an anti-cancer agent.

  • Mechanism of action

    Researchers are currently exploring the cellular and molecular mechanisms by which AVME exerts its anti-cancer effects. This involves understanding how it interacts with cancer cells at a cellular level to induce cell death and suppress invasion [2].

Important Note:

It is crucial to understand that these are early findings, primarily based on laboratory and animal studies. More research is needed to determine the effectiveness and safety of AVME in human cancer treatment.

Here are the references used for this information:

  • [1] () Abyssinone V-4' Methyl Ether Isolated from Erythrina droogmansiana (Leguminosae) Inhibits Cell Growth and Mammary Glands Hyperplasia Induced in Swiss Mice by the 7,12-Dimethylbenz(a)anthracene
  • [2] () Abyssinone V-4′ Methyl Ether, a Flavanone Isolated from Erythrina droogmansiana, Exhibits Cytotoxic Effects on Human Breast Cancer Cells by Induction of Apoptosis and Suppression of Invasion
  • [3] () Abyssinone V-4′ Methyl Ether, a Flavanone Isolated from Erythrina droogmansiana, Exhibits Cytotoxic Effects on Human Breast Cancer Cells by Induction of Apoptosis and Suppression of Invasion

Abyssinone V 4'-methyl ether is a flavanone compound with the molecular formula C26H30O5. It is primarily isolated from the plant species Erythrina droogmansiana, a member of the Leguminosae family. This compound is characterized by its unique structural features, which include a 4'-methyl ether substitution on the flavanone backbone, contributing to its distinct biological properties. The compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and anti-inflammatory responses.

Research suggests that AVME may have anti-cancer properties, particularly against breast cancer cells []. Studies have shown that AVME can inhibit the growth and proliferation of cancer cells and may induce apoptosis (programmed cell death) []. The exact mechanism by which AVME exerts these effects is still being investigated, but it may involve cell cycle arrest, induction of reactive oxygen species (ROS), and modulation of apoptotic pathways.

Typical of flavonoids. These include:

  • Hydrolysis: Under acidic or basic conditions, the methyl ether group can be hydrolyzed to yield the corresponding hydroxyl compound.
  • Oxidation: The presence of phenolic groups allows for oxidation reactions, which can lead to the formation of quinones or other oxidized derivatives.
  • Reduction: The carbonyl groups present in the structure can undergo reduction to form alcohols.

These reactions are significant for understanding its reactivity and potential modifications for enhanced biological activity.

Recent studies have highlighted several biological activities associated with Abyssinone V 4'-methyl ether:

  • Antitumor Activity: Research indicates that this compound exhibits anti-mammary tumor effects in murine models, suggesting its potential as an anticancer agent .
  • Anti-inflammatory Properties: Abyssinone V 4'-methyl ether has demonstrated significant anti-inflammatory effects, making it a candidate for treating inflammatory diseases .
  • Neuropharmacological Effects: It has been reported to possess anticonvulsant and sedative-like effects, indicating its potential utility in neurological disorders .

The synthesis of Abyssinone V 4'-methyl ether can be achieved through various methods:

  • Extraction from Natural Sources: The primary method involves extracting the compound from Erythrina droogmansiana using solvents such as ethanol or methanol.
  • Chemical Synthesis: Laboratory synthesis may involve starting from simpler flavonoid precursors and employing methylation reactions to introduce the 4'-methyl ether group.
  • Biotransformation: Utilizing microbial or enzymatic processes to modify existing flavonoids into Abyssinone V 4'-methyl ether.

These methods provide avenues for both obtaining the compound in pure form and exploring its derivatives.

Abyssinone V 4'-methyl ether has several promising applications:

  • Pharmaceutical Development: Due to its anticancer and anti-inflammatory properties, it is being explored for inclusion in drug formulations targeting these conditions.
  • Nutraceuticals: Its health benefits make it a candidate for dietary supplements aimed at reducing inflammation or cancer risk.
  • Cosmetics: The compound's antioxidant properties could also be harnessed in cosmetic formulations to promote skin health.

Studies on Abyssinone V 4'-methyl ether have investigated its interactions with various biological targets:

  • Protein Binding: Research has focused on how this compound binds to specific proteins involved in cancer pathways, potentially inhibiting tumor growth .
  • Synergistic Effects: Interaction studies with other flavonoids suggest that Abyssinone V 4'-methyl ether may enhance the efficacy of certain therapeutic agents when used in combination.

These interactions are crucial for understanding the full scope of its biological activity and therapeutic potential.

Several compounds share structural similarities with Abyssinone V 4'-methyl ether, which can be compared based on their biological activities and chemical structures:

Compound NameStructure SimilarityBiological ActivityUnique Features
Erythrin AFlavonoid backboneAntioxidant, anti-inflammatoryContains additional hydroxyl groups
LuteolinFlavonoid backboneAnticancer, anti-inflammatoryNo methyl ether substitution
QuercetinFlavonoid backboneAntioxidant, antihistamineMore extensive hydroxylation

Abyssinone V 4'-methyl ether stands out due to its specific methylation at the 4' position, which influences its solubility and biological activity compared to these similar compounds.

XLogP3

6.6

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavanones [PK1214]

Dates

Modify: 2024-04-14

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